5-Methoxytryptoline

Catalog No.
S587192
CAS No.
30439-19-1
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxytryptoline

CAS Number

30439-19-1

Product Name

5-Methoxytryptoline

IUPAC Name

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3

InChI Key

VPZWHBCLJCKHGZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C3=C(N2)CNCC3

Synonyms

5-methoxytryptoline

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CNCC3

5-Methoxytryptoline (CAS 30439-19-1), systematically known as 5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a highly specific, conformationally restricted β-carboline derivative [1]. In procurement and chemoinformatics, it is primarily sourced as a rigid reference standard for mapping serotonergic (5-HT) receptors, the serotonin transporter (SERT), and monoamine oxidase A (MAO-A) binding pockets. Unlike its acyclic precursors or naturally occurring isomers, 5-methoxytryptoline provides a locked tricyclic scaffold that fixes the methoxy vector at the C5 position of the pyrido[3,4-b]indole system. This structural rigidity, combined with its strictly exogenous nature, makes it a critical baseline material for high-sensitivity neurochemical assays, competitive displacement studies, and the synthesis of advanced receptor-subtype-selective libraries [2].

Generic substitution with the closely related 6-methoxy isomer (Pinoline, CAS 20315-68-8) or acyclic precursors frequently compromises assay integrity and synthetic precision. Pinoline is a controversial endogenous metabolite found in mammalian tissues at concentrations up to 1 µg/g, which introduces significant baseline noise and artifactual false positives in high-sensitivity tissue homogenate assays[1]. By contrast, 5-methoxytryptoline (CAS 30439-19-1) is strictly synthetic, guaranteeing zero endogenous background interference. Furthermore, substituting with unmethoxylated tryptoline (CAS 16502-01-5) results in a dramatic loss of binding affinity at the[3H]imipramine recognition site, rendering the unmethoxylated analog ineffective as a competitive displacement standard. Procurement of the exact 5-methoxy isomer is therefore mandatory for researchers requiring absolute baseline control and precise steric targeting in SERT and MAO-A models.

Elimination of Endogenous Baseline Interference in Tissue Assays

In highly sensitive neurochemical assays, the presence of endogenous metabolites can skew binding data. The 6-methoxy isomer (pinoline) is naturally present in mammalian tissues, creating variable background noise. 5-Methoxytryptoline, being strictly exogenous, provides a clean analytical blank [1].

Evidence DimensionEndogenous baseline concentration in mammalian tissue
Target Compound Data0 ng/g (Strictly exogenous)
Comparator Or BaselinePinoline (6-MeO-THBC): Up to 1,000 ng/g
Quantified Difference100% reduction in endogenous baseline noise
ConditionsTissue homogenate LC-MS/MS and radioligand binding assays

Ensures absolute baseline control, preventing artifactual data and false positives in complex biological matrices.

Conformational Rigidity for SAR Mapping

Acyclic tryptamines possess multiple rotatable bonds in their ethylamine side chains, complicating the isolation of specific steric interactions within receptor pockets. 5-Methoxytryptoline locks the amine and methoxy groups into a rigid tricyclic framework, completely restricting the ethylamine vector [1].

Evidence DimensionRotational degrees of freedom (ethylamine chain)
Target Compound Data0 (Locked in tetrahydropyrido ring)
Comparator Or Baseline4-Methoxytryptamine: Multiple rotatable bonds
Quantified DifferenceComplete restriction of the ethylamine spatial vector
ConditionsIn silico docking and in vitro 5-HT receptor SAR screening

Allows medicinal chemists to isolate the precise steric effect of the C5-methoxy group without confounding molecular flexibility.

High-Affinity Substrate Recognition at the Imipramine Binding Site

The addition of a methoxy group to the tryptoline scaffold significantly enhances its binding affinity at the SERT-associated [3H]imipramine recognition site. 5-Methoxytryptoline acts as a potent competitive inhibitor in the nanomolar to submicromolar range, whereas unmethoxylated tryptoline exhibits poor uptake inhibition [1].

Evidence DimensionInhibition of[3H]imipramine binding
Target Compound DataNanomolar to submicromolar affinity
Comparator Or BaselineUnmethoxylated Tryptoline: Poor inhibitor (micromolar range)
Quantified DifferenceOrders of magnitude higher affinity for the imipramine recognition site
ConditionsHuman platelet and cerebral cortex membrane assays

Validates the compound as a superior competitive displacement standard for characterizing allosteric sites on the serotonin transporter.

Selective Inhibition of Monoamine Oxidase A (MAO-A)

Methoxylated tryptolines demonstrate pronounced selectivity for the MAO-A isoform over MAO-B. 5-Methoxytryptoline provides an IC50 of approximately 1.5 µM for MAO-A, while remaining largely inactive at MAO-B, making it a highly selective pharmacological tool [1].

Evidence DimensionMAO-A vs MAO-B inhibition (IC50)
Target Compound DataMAO-A IC50 ~1.5 µM
Comparator Or BaselineMAO-B: Inactive (IC50 > 100 µM)
Quantified Difference>50-fold selectivity for MAO-A over MAO-B
ConditionsIn vitro recombinant monoamine oxidase assays using 5-HT as substrate

Provides a highly specific reference inhibitor for isolating MAO-A dependent metabolic pathways in biochemical screening.

Reference Standard in SERT and Imipramine Binding Assays

Driven by its nanomolar affinity and lack of endogenous background (as detailed in Section 3), 5-Methoxytryptoline is the precise choice for competitive displacement studies mapping the [3H]imipramine recognition site on the serotonin transporter [1].

Building Block for Rigid Serotonergic Hybrids

Its locked tricyclic scaffold and fixed C5-methoxy vector make it a highly suitable precursor for synthesizing conformationally restricted libraries aimed at probing 5-HT receptor subtype selectivity without the confounding flexibility of acyclic tryptamines[2].

Selective MAO-A Inhibitor Control in Metabolic Panels

With a confirmed IC50 of ~1.5 µM and >50-fold selectivity over MAO-B, it serves as a reliable, exogenous positive control for MAO-A inhibition in recombinant enzyme assays and tissue homogenate screens [2].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

UNII

PW85GT7PRU

Other CAS

30439-19-1

Wikipedia

5-Methoxytryptoline

Dates

Last modified: 02-18-2024

Explore Compound Types